N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the intermediate with 3-bromophenylacetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Agriculture: Compounds with thiadiazole rings have been studied for their herbicidal and pesticidal properties.
Materials Science: Thiadiazole derivatives can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: It may bind to specific receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-2-((5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(3-Bromophenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(3-Bromophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the 4-methoxybenzylthio group, which may impart distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
477313-74-9 |
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Molecular Formula |
C18H16BrN3O2S3 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
SQJMPTZTFBDZCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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